molecular formula C11H5ClF3NO B1508727 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde CAS No. 920494-32-2

2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde

Cat. No.: B1508727
CAS No.: 920494-32-2
M. Wt: 259.61 g/mol
InChI Key: KLGXLLMXRBBPTF-UHFFFAOYSA-N
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Description

2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde is a quinoline derivative with a trifluoromethyl group at the 8-position and a chloro group at the 2-position, along with a formyl group at the 3-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chloroquinoline as the starting material.

  • Formylation: The formyl group at the 3-position can be introduced using Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining environmental safety. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro position, with nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, aqueous conditions.

  • Reduction: LiAlH4, H2, Pd/C catalyst.

  • Substitution: NaN3, KI, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Quinoline-3-carboxylic acid derivatives.

  • Reduction: 2-Chloro-8-(trifluoromethyl)quinoline-3-ol.

  • Substitution: 2-Azido-8-(trifluoromethyl)quinoline or 2-Iodo-8-(trifluoromethyl)quinoline.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive molecules, including potential enzyme inhibitors. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections. Industry: Its unique chemical structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and binding affinity.

Comparison with Similar Compounds

  • 2-Chloro-8-(trifluoromethyl)quinoline

  • 2-Chloro-3-(trifluoromethyl)quinoline

  • 2-Chloro-8-(trifluoromethyl)quinoline-4-carbaldehyde

This comprehensive overview highlights the significance of 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO/c12-10-7(5-17)4-6-2-1-3-8(9(6)16-10)11(13,14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGXLLMXRBBPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)C(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726511
Record name 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920494-32-2
Record name 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a cold solution of butyllithium (0.498 g, 1.7 mmol) in 2 mL dry THF at −20C. was added diisopropyl amine (0.192 g, 1.9 mmol) drop wise and reaction mixture was allowed to stir at 0° C. for 1 h. then reaction mixture was again cooled to −78° C. and a solution of 2-chloro-8-trifluoromethyl-quinoline (0.4 g, 1.70 mmol) in 4 mL dry THF was added drop wise continued stirring for 5-10 min then added ethyl formate (0.12 g, 1.7 mmol) drop wise, continued stirring for 0.5 h. n-Butyllithium was quenched with ammonium chloride solution and extracted with ether (3×10 mL). The combined organic layers were washed with brine solution, dried over sodium sulfate, concentrated under vacuum to get the crude compound. The crude residue was purified over silica gel (100-200 mesh) using 10% ethyl acetate: petroleum ether to afford the desired compound (0.15 g, 34%).
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0.498 g
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0.192 g
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0.4 g
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4 mL
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0.12 g
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2 mL
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Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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